molecular formula C23H25N3O4S B1237915 N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide

N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B1237915
M. Wt: 439.5 g/mol
InChI Key: PPOUFWVZSOTONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Synthesis and Activity in Enzyme Inhibition : A sulfonyl group replacing the amide functionality in related compounds leads to potent TNF-alpha converting enzyme (TACE) inhibitors. For instance, inhibitor 4b exhibited significant potency in enzyme and cell assays, highlighting its potential in medical research (Xue et al., 2004).

Radiopharmaceutical Development

  • Development of Radiopharmaceuticals : [(18)F]FCWAY, related to N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide, has been developed as a serotonin 5-HT(1A) receptor ligand for clinical human studies. Its automated one-step radiosynthesis illustrates the compound's potential in neuroimaging and diagnostic applications (Vuong et al., 2007).

Molecular Design and Synthesis Techniques

  • Innovative Synthesis Techniques : Research on related compounds demonstrates the versatility in synthesizing complex structures like piperidines and quinolizidines, indicating the potential for developing diverse derivatives of this compound (Back & Nakajima, 2000).

Application in Neuroimaging

  • PET Imaging of Serotonin Receptors : Compounds structurally related to this compound, like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used in PET imaging for quantification of serotonin receptors in Alzheimer's disease, demonstrating potential applications in neurodegenerative disease research (Kepe et al., 2006).

Receptor Agonist Activity

  • Benzamide Derivatives as Receptor Agonists : Derivatives of benzamide, which share structural similarities, have been studied for their serotonin receptor agonist activity. This indicates the potential for this compound in modulating receptor activities (Sonda et al., 2003).

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-quinolin-8-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H25N3O4S/c1-30-20-9-3-2-6-19(20)16-25-23(27)18-11-14-26(15-12-18)31(28,29)21-10-4-7-17-8-5-13-24-22(17)21/h2-10,13,18H,11-12,14-16H2,1H3,(H,25,27)

InChI Key

PPOUFWVZSOTONG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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